Methoxyacetonitrile

Overview

Description

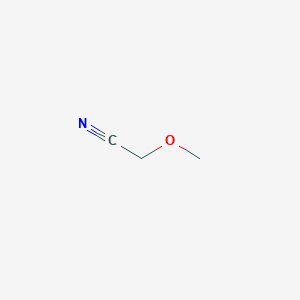

Methoxyacetonitrile, with the chemical formula C₃H₅NO , is an organic compound that belongs to the class of nitrilesacetonitrile, methoxy- . This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the acetonitrile moiety. This compound is a colorless to light yellow liquid with a molecular weight of 71.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of methanol with acetonitrile in the presence of a strong acid catalyst . This reaction typically occurs under reflux conditions, where the mixture is heated to its boiling point and the vapors are condensed back into the liquid phase .

Another method involves the hydrogenolysis of 2-(benzyloxy)-α-methoxyacetophenone in the presence of palladium on carbon (Pd/C) as a catalyst and ethanol as the solvent. This reaction is carried out under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound often involves the reaction of methanol with acetonitrile under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is typically conducted in a continuous flow reactor to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methoxyacetonitrile undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding or .

Reduction: It can be reduced to form or .

Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are commonly used.

Substitution: Nucleophiles such as halides , amines , and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of or .

Reduction: Formation of or .

Substitution: Formation of various substituted acetonitriles depending on the nucleophile used.

Scientific Research Applications

Methoxyacetonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of and .

Biology: Employed in the study of and as a substrate in .

Medicine: Investigated for its potential use in the development of and .

Mechanism of Action

The mechanism of action of methoxyacetonitrile involves its interaction with specific molecular targets and pathways. In biochemical reactions, this compound can act as a substrate for enzymes, leading to the formation of various products. It can also participate in nucleophilic substitution and oxidation-reduction reactions, influencing the activity of enzymes and other biomolecules .

Comparison with Similar Compounds

Methoxyacetonitrile can be compared with other similar compounds such as:

Acetonitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.

Methoxyethanol: Contains an additional hydroxyl group, making it more polar and reactive in hydrogen bonding.

Methoxyacetaldehyde: Contains an aldehyde group, making it more reactive in oxidation and reduction reactions.

This compound is unique due to its combination of the nitrile and methoxy functional groups, which confer distinct reactivity and versatility in various chemical reactions.

Biological Activity

Methoxyacetonitrile (MACN) is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects.

This compound is an organic compound with the formula . It consists of a methoxy group () attached to an acetonitrile backbone. The presence of the methoxy group influences its solubility and reactivity, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study examining the structure-activity relationship of methoxy-substituted compounds found that the position of the methoxy group can significantly influence antimicrobial efficacy. For instance, compounds with ortho-methoxy substitutions showed enhanced activity compared to their para- or meta-substituted counterparts .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 30 µg/mL |

| Ortho-methoxy variant | E. coli | 20 µg/mL |

| Ortho-methoxy variant | S. aureus | 15 µg/mL |

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. One notable study investigated its impact on breast cancer cells (MCF-7) and reported a dose-dependent reduction in cell viability, indicating potential as an anticancer agent. The IC50 value was determined to be approximately 25 µM, suggesting that higher concentrations may be necessary for effective treatment .

Table 2: Cytotoxicity Data for this compound

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 0 | 100 |

| MCF-7 | 10 | 85 |

| MCF-7 | 25 | 50 |

| MCF-7 | 50 | 30 |

The proposed mechanism by which this compound exerts its biological effects includes the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit key metabolic pathways that are essential for tumor growth, such as glycolysis and oxidative phosphorylation.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving this compound derivatives demonstrated significant reductions in bacterial load in infected patients when used as a topical treatment. The study highlighted its effectiveness against multidrug-resistant strains of bacteria, suggesting its potential role in treating infections where conventional antibiotics fail .

- Cytotoxicity in Cancer Research : A recent laboratory study explored the cytotoxic effects of this compound on various cancer cell lines, including lung and prostate cancer cells. The findings indicated that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial dysfunction .

Properties

IUPAC Name |

2-methoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-5-3-2-4/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPVEISEHYYHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061937 | |

| Record name | Acetonitrile, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-36-9 | |

| Record name | Methoxyacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is methoxyacetonitrile relevant in astrochemistry?

A1: this compound is studied in astrochemistry as a potential tracer of complex organic molecules in interstellar space. It's structurally related to methanol (CH3OH) and ammonia (NH3), two abundant interstellar molecules, and studying its presence can shed light on the chemical pathways leading to more complex organic compounds in space [, ].

Q2: What is the significance of the gauche and trans conformers of this compound?

A2: this compound exists in two conformations, gauche and trans, differing in the relative orientation of the -CH3 and -CN groups around the O-CH2 bond. These conformers have distinct spectroscopic properties, impacting their detection and study in interstellar space and the laboratory [, , , , ]. The gauche conformer is more stable in the gas and liquid phases [].

Q3: What spectroscopic techniques have been used to study this compound?

A3: Researchers have extensively used infrared (IR) [, , ], Raman [], and microwave spectroscopy [, , ] to characterize this compound. These techniques provide insights into its vibrational modes, rotational constants, conformational equilibrium, and barriers to internal rotation. This data is crucial for interpreting astronomical observations and developing accurate theoretical models [].

Q4: How has this compound been utilized in materials science?

A4: this compound has found application in the development of dye-sensitized solar cells (DSSCs). It serves as a solvent for the electrolyte solution, which plays a crucial role in charge transport within the cell [, , , ].

Q5: What challenges arise when using this compound in DSSCs with highly viscous electrolytes?

A5: In DSSCs employing highly viscous electrolytes, the slow diffusion of iodine within the electrolyte solution, particularly the rate of dye cation reduction, can limit the device's energy conversion efficiency. This limitation necessitates careful optimization of the electrolyte composition, including the choice of cations and their concentrations, to mitigate the adverse effects of high viscosity [].

Q6: What synthetic routes utilize this compound as a starting material?

A7: this compound serves as a versatile building block in organic synthesis. For example, it has been employed in synthesizing flavone derivatives, specifically jaceidin, through the Hoesch reaction and subsequent modifications []. It has also been used in preparing bis-(2-arylethyl)amines, compounds of significance in biosynthesis studies, by exploiting the reactivity of its nitrile group []. Additionally, it can be used to synthesize 1,4-diamino-3,4-dicyano-2-azabutadiene by reacting with hydrogen cyanide [].

Q7: How have computational methods contributed to understanding this compound?

A8: Computational chemistry, particularly ab initio calculations, has been instrumental in predicting and corroborating experimental findings related to this compound. These calculations have provided valuable insights into its conformational stability, barriers to internal rotation, and vibrational frequencies []. Such computational studies are essential for interpreting spectroscopic data and guiding further experimental investigations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.